molecular formula C53H84O21 B2661373 Eupteleasaponin I CAS No. 290809-29-9

Eupteleasaponin I

Cat. No.: B2661373
CAS No.: 290809-29-9
M. Wt: 1057.234
InChI Key: LROGIRFQAQFPJM-HWQYCQNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eupteleasaponin I is a triterpenoid saponin compound derived from the plant Euptelea polyandra. It is known for its significant gastroprotective activity, making it a subject of interest in medicinal research .

Preparation Methods

Eupteleasaponin I is typically isolated from the fresh leaves of Euptelea polyandra. The isolation process involves extraction with methanol, followed by purification using chromatographic techniques such as high-performance liquid chromatography (HPLC). The compound’s structure is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Chemical Reactions Analysis

Eupteleasaponin I undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, often involving nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Eupteleasaponin I has several scientific research applications:

    Chemistry: It is used to study the properties and reactions of triterpenoid saponins.

    Biology: Researchers investigate its effects on cellular processes and its potential as a bioactive compound.

    Medicine: this compound is explored for its gastroprotective properties, which could lead to the development of new treatments for gastrointestinal disorders.

Mechanism of Action

Eupteleasaponin I exerts its gastroprotective effects by interacting with the gastric mucosa. It is believed to enhance the production of protective mucus and reduce gastric acid secretion. The compound may also have anti-inflammatory properties, which contribute to its protective effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Eupteleasaponin I is unique among triterpenoid saponins due to its specific structure and bioactivity. Similar compounds include:

This compound stands out due to its potent gastroprotective activity and specific structural features, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-39(63)36(60)33(57)27(19-53)68-45)17-16-50(6)24(25(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-43-40(64)41(26(55)21-66-43)71-46-42(37(61)34(58)28(20-54)69-46)72-44-38(62)35(59)32(56)23(2)67-44/h8,23,25-46,53-64H,1,9-21H2,2-7H3/t23-,25-,26+,27+,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44-,45-,46-,49-,50+,51+,52-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWXPMGCCNBCKM-NTIQDITDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(COC(C3O)OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(=C)CC8)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3[C@@H](CO[C@H]([C@@H]3O)O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(=C)CC8)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H82O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1043.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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